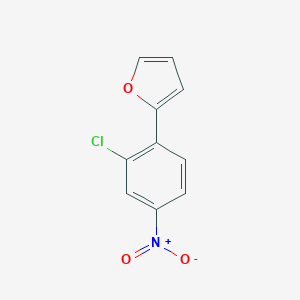![molecular formula C23H21N3O B421631 1-(2-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE CAS No. 352555-51-2](/img/structure/B421631.png)
1-(2-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline is a complex organic compound belonging to the class of imidazoquinolines. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a phenyl group attached to a tetrahydroimidazoquinoline core. The compound’s structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(2-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate undergoes cyclization with a phenyl-substituted amine under acidic conditions to yield the desired imidazoquinoline compound. Industrial production methods often employ optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding reduced forms.
Substitution: The methoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions include oxidized quinoline derivatives, reduced imidazoquinolines, and substituted analogs.
Scientific Research Applications
1-(2-Methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its ability to bind to specific biomolecules.
Medicine: The compound exhibits potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, in anticancer applications, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline can be compared with other imidazoquinoline derivatives, such as:
1-(2-Hydroxyphenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline: This compound has a hydroxy group instead of a methoxy group, which affects its solubility and reactivity.
1-(2-Chlorophenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline: The presence of a chlorine atom introduces different electronic effects, influencing the compound’s chemical behavior. The uniqueness of 1-(2-METHOXYPHENYL)-9-PHENYL-1H,5H,6H,7H,8H-IMIDAZO[4,5-B]QUINOLINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
352555-51-2 |
|---|---|
Molecular Formula |
C23H21N3O |
Molecular Weight |
355.4g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydroimidazo[4,5-b]quinoline |
InChI |
InChI=1S/C23H21N3O/c1-27-20-14-8-7-13-19(20)26-15-24-23-22(26)21(16-9-3-2-4-10-16)17-11-5-6-12-18(17)25-23/h2-4,7-10,13-15H,5-6,11-12H2,1H3 |
InChI Key |
ZSJWVGPTHGGSIH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C=NC3=NC4=C(CCCC4)C(=C32)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=NC4=C(CCCC4)C(=C32)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-nitrophenyl}-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B421550.png)
![2-[(3-Oxo-1-azabicyclo[2.2.2]oct-2-ylidene)methyl]phenyl acetate](/img/structure/B421551.png)
![(2-chlorophenyl)(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B421553.png)
![3-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]-1,3,5-pentanetricarbonitrile](/img/structure/B421554.png)
![19-thia-2,9-diazatetracyclo[9.8.0.03,9.012,18]nonadeca-1(11),2,12(18)-trien-10-one](/img/structure/B421557.png)
![10-nitro-2-phenyl-9-(1-piperidinyl)-2,4,5,6-tetrahydro-3H-pyrazolo[4,3-c]pyrrolo[1,2-a]quinolin-3-one](/img/structure/B421559.png)
![5-{2,4-dichloro-5-nitrophenyl}-2-phenyl-4-[(2,3,4-trifluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B421560.png)
![Ethyl 5-[(2-adamantylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421561.png)
![5-{2,4-dichloro-5-nitrophenyl}-4-[1-(4-fluoroanilino)ethylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B421564.png)
![2,4-bis(benzylsulfanyl)-5-methyl-7-phenyl-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine 2-sulfide](/img/structure/B421565.png)
![3-{3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indol-1-yl}propanenitrile](/img/structure/B421567.png)
![2-(4-benzhydryl-1-piperazinyl)-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide](/img/structure/B421569.png)
![N-(1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8-yl)decanamide](/img/structure/B421570.png)
